Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Description
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (C₁₃H₁₈O₄, molecular weight: 238.28) is a chiral ester featuring a hydroxyl-substituted phenyl group and an ethoxy substituent at the α-position of the propanoate backbone. Its stereochemistry is critical, with the (S)-enantiomer being a key intermediate in synthesizing PPARα/γ agonists like Ragaglitazar, a potent antidiabetic agent . The compound’s synthesis often involves enantioselective enzymatic hydrolysis of racemic precursors, achieving high enantiomeric purity (98.4–99.6% ee) in industrial-scale processes . Its applications span pharmaceuticals, particularly in metabolic disorder therapies, due to its role in modulating peroxisome proliferator-activated receptors .
Properties
IUPAC Name |
ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472905 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197299-16-4 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the carbonyl carbon of 4-hydroxyphenylpropanoic acid. Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity. Typical conditions involve refluxing equimolar amounts of acid and ethanol in toluene or dichloromethane for 6–12 hours, yielding EEHP in 65–75% purity before purification.
Limitations and Optimization
Excessive ethanol or prolonged reflux leads to diethyl ether byproducts. To mitigate this, azeotropic distillation with toluene removes water, shifting equilibrium toward ester formation. Kinetic studies show that maintaining a 1.2:1 molar ratio of ethanol to acid and a reaction temperature of 80°C optimizes conversion (>90%).
Multi-Step Organic Synthesis from 4-(2-Hydroxyethyl)Phenol
A six-step synthesis starting from 4-(2-hydroxyethyl)phenol has been developed for higher regioselectivity and purity. This approach avoids direct esterification challenges and enables precise control over stereochemistry.
Stepwise Procedure and Key Intermediates
-
Protection of Phenolic Hydroxyl : The phenol group is protected using tert-butyldimethylsilyl (TBS) chloride, yielding 4-(2-(tert-butyldimethylsilyloxy)ethyl)phenol.
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Coupling with Ethyl 2-Ethoxypropanoate : A Mitsunobu reaction couples the protected phenol with ethyl 2-ethoxypropanoate, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Deprotection and Isolation : TBS removal with tetra-n-butylammonium fluoride (TBAF) affords EEHP in 58% overall yield.
Advantages Over Direct Esterification
This method eliminates competing side reactions, achieving >98% purity without chromatography. The Mitsunobu reaction ensures retention of configuration, critical for producing enantiopure EEHP.
Enzymatic Hydrolysis for Enantioselective Production
Enzymatic resolution of racemic EEHP (rac-EEHP) is the preferred method for obtaining the (S)-enantiomer, a key intermediate in PPAR agonists.
Biocatalyst Screening and Process Development
Novozymes A/S identified Candida antarctica lipase B (CAL-B) as the most effective biocatalyst, achieving 98.4–99.6% enantiomeric excess (ee). The hydrolysis is conducted in a biphasic system (water:ethyl acetate, 1:2) at pH 7.0 and 30°C, with 10% enzyme loading. After 24 hours, (S)-EEHP is recovered in 43–48% yield.
Table 1: Enzymatic Hydrolysis Optimization
| Parameter | Optimal Value | Impact on ee/Yield |
|---|---|---|
| Temperature | 30°C | Maximizes enzyme activity |
| pH | 7.0 | Prevents denaturation |
| Substrate Concentration | 0.5 M | Reduces inhibition |
| Enzyme Loading | 10 wt% | Balances cost and efficiency |
Scale-Up to Pilot Plant
A 44-kg pilot batch demonstrated scalability, with centrifugal separation and solvent recycling reducing costs by 40%. The process retains >99% ee at scale, meeting pharmaceutical-grade standards.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. Using immobilized CAL-B on silica gel, a packed-bed reactor achieves 92% conversion at a flow rate of 0.1 L/min. This method reduces reaction time from 24 hours to 2 hours compared to batch processes.
Crystallization and Purification
Crude EEHP is purified via antisolvent crystallization. Adding n-hexane to an ethyl acetate solution induces crystallization, yielding 85% recovery with 99.5% purity. X-ray diffraction confirms the monoclinic P2₁ space group, critical for consistent bioavailability.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for EEHP Synthesis
| Method | Yield (%) | Purity (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 65–75 | 90–95 | N/A | Moderate |
| Multi-Step Synthesis | 58 | >98 | N/A | Low |
| Enzymatic Hydrolysis | 43–48 | 99.5 | 98.4–99.6 | High |
| Continuous Flow | 92 | 99.8 | 99.5 | Industrial |
The enzymatic and continuous flow methods dominate industrial applications due to their scalability and enantioselectivity. Acid-catalyzed esterification remains cost-effective for non-chiral applications.
Chemical Reactions Analysis
Mitsunobu Reaction for Ether Bond Formation
The compound participates in Mitsunobu reactions to form complex ethers. A demonstrated example involves coupling with alcohols using DIAD and triphenylphosphine :
Reaction Scheme :
textEthyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate + Alcohol → Ether derivative (DIAD, PPh₃, THF, 0°C to RT)
Experimental Data :
-
Key reagent ratio: 1:1.2 (alcohol:ester)
Hydrogenolytic Debenzylation
The benzyl-protected derivatives undergo catalytic hydrogenolysis:
Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethyl acetate |
| H₂ Pressure | 1 atm |
| Yield | 91% |
This step is critical for deprotecting phenolic hydroxyl groups in multi-step syntheses .
Nucleophilic Substitution Reactions
The ethoxy group undergoes substitution with nucleophiles under basic conditions:
Example : Reaction with dibromoethane
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Time | 24 hrs |
| Yield | 73% |
This reaction produces bromoethyl derivatives used in further functionalization .
Acidic Hydrolysis
Converts the ester to carboxylic acid:
Conditions :
Basic Hydrolysis
Saponification with NaOH yields sodium carboxylate, though this is less commonly reported than acidic hydrolysis .
Sulfonylation Reactions
The phenolic hydroxyl group reacts with sulfonyl chlorides:
Example : Trifluoromethanesulfonylation
| Parameter | Value |
|---|---|
| Reagent | CF₃SO₂Cl |
| Base | Et₃N |
| Solvent | CH₂Cl₂ |
| Temperature | -10°C → RT |
| Yield | 86.9% |
This produces triflate derivatives for further cross-coupling reactions .
Enzymatic Resolution
Racemic mixtures undergo enantioselective hydrolysis:
Process :
| Parameter | Value |
|---|---|
| Enzyme | Lipase (unspecified) |
| Solvent | Aqueous buffer |
| ee Achieved | 98.4–99.6% |
| Pilot-Scale Yield | 93% |
This method resolves (S)-enantiomers for pharmaceutical applications .
Reaction Comparative Table
| Reaction Type | Key Reagents | Conditions | Products Formed | Yield |
|---|---|---|---|---|
| Esterification | H₂SO₄, EtOH | Reflux | Parent ester | 88–95% |
| Mitsunobu | DIAD, PPh₃ | THF, 0°C→RT | Ether derivatives | 91% |
| Debenzylation | H₂/Pd/C | EtOAc, RT | Deprotected phenol | 91% |
| Substitution | K₂CO₃, dibromoethane | CH₃CN, reflux | Bromoethyl derivatives | 73% |
| Sulfonylation | CF₃SO₂Cl, Et₃N | CH₂Cl₂, -10°C→RT | Triflate derivatives | 86.9% |
Documented data shows this compound's versatility in creating structurally diverse derivatives through well-characterized reaction pathways . Its stability under acidic/basic conditions and compatibility with transition metal catalysts make it valuable for synthesizing complex molecules in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18O4
- Molecular Weight : 238.28 g/mol
- Functional Groups : Ethoxy and hydroxy groups
The presence of these functional groups enhances the compound's reactivity and biological interactions, making it a versatile building block in organic synthesis.
Organic Synthesis
EEHP serves as a crucial building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desirable properties.
EEHP has been investigated for several biological activities:
- Anti-inflammatory Properties : Research shows that EEHP can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting its potential in treating inflammatory diseases.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are vital in combating oxidative stress-related cellular damage.
- Anti-diabetic Effects : Studies indicate that EEHP acts as a dual agonist for PPARα and PPARγ receptors, improving insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .
Case Study 1: Anti-inflammatory Effects
A study involving macrophages exposed to lipopolysaccharide (LPS) demonstrated that EEHP significantly reduced the production of pro-inflammatory cytokines. This finding supports its potential use in treating various inflammatory conditions.
Case Study 2: Diabetes Management
In diabetic rat models, treatment with EEHP resulted in a notable decrease in blood glucose levels. This suggests that EEHP may be a viable therapeutic agent for diabetes management .
Industrial Applications
In addition to its research applications, EEHP is utilized in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique combination of functional groups makes it valuable for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- Structure: Contains a cyano group at C2 and a methoxy group on the phenyl ring instead of hydroxyl.
- Applications: Serves as a precursor for 2-propenoylamides and 2-propenoates, which exhibit pharmacological activity .
- Key Differences: The cyano group enhances electrophilicity, facilitating nucleophilic additions absent in the hydroxyl-bearing target compound. The methoxy group provides electron-donating effects, altering electronic properties compared to the hydroxyl group’s hydrogen-bonding capability .
Ethyl 3-(4-hydroxyphenyl)propanoate (DihydropCA ethyl ester)
- Structure: Lacks the ethoxy group at C2 and features a saturated propanoate chain.
- Applications : Found in lignin deconstruction products, stabilized via reductive chemistry during biomass pretreatment .
- Key Differences : Hydrogenation of the α,β-unsaturated bond reduces reactivity, making it less suitable for synthetic modifications requiring conjugated systems .
Ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate (EEHP)
- Structure : Methoxy substituent replaces the hydroxyl group on the phenyl ring.
- Applications : Optimized for industrial production via recombinant enzymes, achieving >100-fold yield improvements over yeast-based methods .
- Key Differences: The methoxy group increases lipophilicity (higher logP vs.
Ethyl 3-(methylthio)propanoate
- Structure : Features a methylthio group instead of aromatic substituents.
- Applications : Aroma compound in pineapple pulp, contributing to flavor profiles .
- Key Differences : Simpler structure lacks the aromatic ring and ethoxy group, limiting pharmacological relevance but highlighting versatility in ester applications .
Comparative Data Table
Biological Activity
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, also known as EEHP, is an organic compound with a significant potential for various biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C13H18O4
- Molecular Weight : 238.28 g/mol
- Functional Groups : Ethoxy and hydroxy groups contribute to its reactivity and biological interactions.
The presence of the hydroxy group allows for hydrogen bonding with biological molecules, potentially modulating their activity, while the ethoxy group influences solubility and bioavailability.
Synthesis Methods
EEHP can be synthesized through several methods, primarily via the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Synthetic Routes Summary
| Method | Description |
|---|---|
| Esterification | Reaction of 4-hydroxyphenylpropanoic acid with ethanol using an acid catalyst. |
| Enzymatic Hydrolysis | Enantioselective enzymatic hydrolysis to produce the desired enantiomer with high purity. |
Biological Activity
This compound has been investigated for its various biological activities:
1. Anti-inflammatory Properties
Research indicates that EEHP exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in various models .
2. Antioxidant Activity
EEHP demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .
3. Potential Anti-diabetic Effects
Studies have highlighted EEHP's role as a dual agonist for PPARα and PPARγ, which are critical targets in the management of type 2 diabetes. This compound has shown promise in improving insulin sensitivity and glucose metabolism .
The mechanism of action involves interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxy group facilitates interactions with proteins involved in inflammatory responses.
- PPAR Activation : The compound activates PPAR receptors, leading to improved lipid metabolism and insulin sensitivity .
Case Study 1: Anti-inflammatory Effects
In a study examining the effects of EEHP on macrophages exposed to lipopolysaccharide (LPS), it was found that treatment with EEHP significantly reduced the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Diabetes Management
Another study focused on the impact of EEHP on glucose metabolism in diabetic rat models. Results indicated a notable decrease in blood glucose levels post-treatment, supporting its role as a therapeutic agent for diabetes management .
Comparative Analysis
Comparative studies have shown that EEHP's biological activities are superior to those of structurally similar compounds due to its unique combination of functional groups:
| Compound | Anti-inflammatory Activity | Antioxidant Activity | PPAR Agonist Activity |
|---|---|---|---|
| This compound | High | High | Dual Agonist |
| Ethyl 3-(4-hydroxyphenyl)propanoate | Moderate | Moderate | Agonist |
| Methyl 3-(4-hydroxyphenyl)propanoate | Low | Low | None |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
